molecular formula C26H33IN2O B136167 3-Ippps-naphthalene CAS No. 158628-72-9

3-Ippps-naphthalene

Cat. No.: B136167
CAS No.: 158628-72-9
M. Wt: 516.5 g/mol
InChI Key: KOIJWARRGDEZPX-JWQCQUIFSA-N
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Description

3-Ippps-naphthalene is a substituted naphthalene derivative whose precise chemical structure and nomenclature remain ambiguously defined in publicly available literature. Based on the naming convention, "3-Ippps" likely denotes a substituent at the third position of the naphthalene ring, though the exact nature of the substituent (e.g., isopropyl, phenyl, or other functional groups) is unclear due to insufficient peer-reviewed data. Substituted naphthalenes are widely studied for their chemical reactivity, environmental persistence, and toxicological profiles, making structural comparisons critical for risk assessment and industrial applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158628-72-9

Molecular Formula

C26H33IN2O

Molecular Weight

516.5 g/mol

IUPAC Name

(3R,4R)-1-[(3-iodophenyl)methyl]-3-spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]-1'-ylpiperidin-4-ol

InChI

InChI=1S/C26H33IN2O/c27-22-8-3-5-20(17-22)18-28-14-10-25(30)24(19-28)29-15-12-26(13-16-29)11-4-7-21-6-1-2-9-23(21)26/h1-3,5-6,8-9,17,24-25,30H,4,7,10-16,18-19H2/t24-,25-/m1/s1

InChI Key

KOIJWARRGDEZPX-JWQCQUIFSA-N

SMILES

C1CC2=CC=CC=C2C3(C1)CCN(CC3)C4CN(CCC4O)CC5=CC(=CC=C5)I

Isomeric SMILES

C1CC2=CC=CC=C2C3(C1)CCN(CC3)[C@@H]4CN(CC[C@H]4O)CC5=CC(=CC=C5)I

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCN(CC3)C4CN(CCC4O)CC5=CC(=CC=C5)I

Synonyms

1'-(1-(3-iodobenzyl)--4-hydroxypiperidin-3-yl)-3,4-dihydrospiro(naphthalene-1(2H),4'-piperidine)
3-IPPPS-naphthalene

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties
Compound Substituent Position Key Physical Properties Metabolic Stability Reference
Naphthalene N/A MP: 80°C; VP: 0.087 mmHg (25°C) High oxidation rate
1-Methylnaphthalene C1 MP: -30°C; Log P: 3.87 Slower metabolism
2-Methylnaphthalene C2 MP: 34°C; Log P: 3.86 Moderate stability
1-Hydroxymethylnaphthalene C1 MP: 104°C; Water solubility: 0.1 g/L Rapid conjugation
1-Cyclopropyl-4-Isothiocyanate Naphthalene C1, C4 Not reported (limited data) High reactivity

Key Observations :

  • Methylnaphthalenes : Methyl substitution reduces volatility compared to naphthalene. 2-Methylnaphthalene exhibits a higher melting point (34°C) than 1-methylnaphthalene (-30°C), indicating positional effects on crystallinity .
  • Hydroxylated Derivatives : Polar substituents like hydroxymethyl increase water solubility but reduce environmental persistence due to rapid Phase II metabolism (e.g., glucuronidation) .
  • 3-Ippps-Naphthalene (Inferred) : A bulky substituent at C3 (e.g., isopropyl or phenyl) would likely increase hydrophobicity (higher Log P) and reduce metabolic clearance, similar to methylnaphthalenes .
Toxicological Profiles

Data from inhalation studies on naphthalene and methylnaphthalenes highlight substituent-dependent toxicity:

Compound NOAEL (ppm) LOAEL (ppm) Target Organ Key Metabolites Reference
Naphthalene 30 60 Respiratory epithelium 1,2-Dihydrodiol
1-Methylnaphthalene Not established 100 Liver, lungs Epoxide intermediates
2-Methylnaphthalene 30 60 Olfactory epithelium Dihydrodiol derivatives

Key Findings :

  • Naphthalene : Causes species-specific lung lesions in rodents at LOAEL 60 ppm, mediated by cytochrome P450-generated reactive epoxides .
  • Methylnaphthalenes : 2-Methylnaphthalene is metabolized 50% slower than naphthalene, leading to prolonged tissue retention and comparable toxicity at lower doses .
Environmental Behavior
Compound Half-life (Air) Biodegradation Potential Bioaccumulation Factor Reference
Naphthalene 4–12 hours High (aerobic conditions) 1.2–3.8
1-Methylnaphthalene 10–24 hours Moderate 4.1–5.6
1-Hydroxymethylnaphthalene Not reported Low (rapid photolysis) 0.8–1.5

Implications for this compound :

  • Increased hydrophobicity (due to substituents) would likely extend environmental persistence and bioaccumulation, similar to methylnaphthalenes .
  • Steric hindrance from substituents may reduce microbial degradation rates .

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